molecular formula C21H21NOS B11335108 N-(4-ethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11335108
M. Wt: 335.5 g/mol
InChI Key: CCRVVQSNPUWAJU-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with an ethylphenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-ETHYLPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHYLPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylphenyl group and a thiophen-2-ylmethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H21NOS

Molecular Weight

335.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NOS/c1-3-17-9-11-19(12-10-17)22(15-20-8-5-13-24-20)21(23)18-7-4-6-16(2)14-18/h4-14H,3,15H2,1-2H3

InChI Key

CCRVVQSNPUWAJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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